molecular formula C16H36O4Sn B1430219 Tin(IV)tert-butoxide CAS No. 36809-75-3

Tin(IV)tert-butoxide

Cat. No. B1430219
CAS RN: 36809-75-3
M. Wt: 411.2 g/mol
InChI Key: OSXGKVOYAKRLCS-UHFFFAOYSA-N
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Description

Tin(IV)tert-butoxide, also known as tin t-butoxide, is a chemical compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular formula of C4H12O2Sn. Tin(IV)tert-butoxide is an organotin compound, which is a type of organometallic compound. Organotin compounds are compounds containing a carbon-tin bond, and are used in a variety of applications including research, industry, and medicine.

Scientific research applications

Synthesis and Electrical Properties of Nanoparticles

Tin(IV) tert-butoxide has been used in the synthesis of indium tin oxide nanoparticles, which demonstrate good electrical conductivity. This conductivity is attributed to the presence of oxygen vacancies within the nanoparticles (Ba et al., 2006).

Catalytic Properties and Mesoporous Powders

Another application involves its use in producing catalytically active SnO2 powders. These powders have been characterized for their physicochemical and catalytic properties, particularly in the total oxidation of ethyl acetate (Dimitrov et al., 2010).

Formation of Alkali Penta-tert-butoxystannates

Tin(IV) tert-butoxide also reacts with alkali tert-butoxides to form alkali penta-tert-butoxystannates. These compounds exhibit unique solubility and structural characteristics (Veith & Reimers, 1990).

Role in Ring-Opening Polymerization

In the field of polymer chemistry, Tin(IV) tert-butoxide has been used as an initiator in the ring-opening polymerization of ε-caprolactone, showing notable conversion rates (Meelua et al., 2012).

Fabrication of Mesoporous Membranes

A study demonstrated the sol–gel condensation of tin(IV) tert-butoxide leading to the formation of meso/macroporous membranes, showcasing its potential in material synthesis (Ozawa et al., 2013).

Epoxy Peroxide Formation

In organic chemistry, the reaction of tin(IV) tert-butoxide with tert-butyl hydroperoxide and allylic alcohols containing a lactam ring leads to the formation of epoxy alkyl peroxides with high diastereoselection (Marson et al., 2001).

Preparation of Porous, Conductive Materials

The use of tin(IV) tert-butoxide in preparing porous, conductive materials for bioelectronic devices has been explored. This includes the synthesis of tin-rich mesoporous indium tin oxide films (Aksu et al., 2011).

Synthesis of Polymeric Materials

Tin(IV) tert-butoxide is also employed in the synthesis of polymers like poly(styrene oxide), showcasing its role as an effective catalyst in polymerization reactions (Kayan, 2015).

properties

IUPAC Name

2-methylpropan-2-olate;tin(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H9O.Sn/c4*1-4(2,3)5;/h4*1-3H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXGKVOYAKRLCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Sn+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747907
Record name Tin(4+) tetrakis(2-methylpropan-2-olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tin(IV)tert-butoxide

CAS RN

36809-75-3
Record name Tin(4+) tetrakis(2-methylpropan-2-olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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